Sulfosuccinimidyl Stearate Sodium

Description

Sulfosuccinimidyl Stearate Sodium (SS-NHS; CAS 163451-87-4) is a water-soluble, sulfosuccinimidyl ester derivative of stearic acid (C18:0 saturated fatty acid). Its chemical formula is C₂₂H₃₈NNaO₇S, with a molecular weight of 483.59 g/mol. SS-NHS is a white to off-white solid that is stable under dry conditions but hydrolyzes readily in aqueous environments .

Propriétés

Numéro CAS |

163451-87-4 |

|---|---|

Formule moléculaire |

C22H38NNaO7S |

Poids moléculaire |

483.596 |

Nom IUPAC |

sodium;1-octadecanoyloxy-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C22H39NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h19H,2-18H2,1H3,(H,27,28,29);/q;+1/p-1 |

Clé InChI |

SQAHXWNJBXBGFT-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |

Synonymes |

2,5-Dioxo-1-[[1-oxo-octadecanyl]oxy]-3-pyrrolidinesulfonic Acid Sodium; Stearic acid N-Hydroxysulfosuccinamide ester sodium salt |

Origine du produit |

United States |

Méthodes De Préparation

Stearic Acid Activation and Sulfo-NHS Esterification

The synthesis typically follows a two-step protocol: (1) activation of stearic acid to its N-hydroxysuccinimide (NHS) ester and (2) sulfonation to introduce the sulfonate group.

Step 1: NHS Ester Formation

Stearic acid (C₁₈H₃₆O₂) reacts with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent (e.g., dicyclohexylcarbodiimide, DCC) under anhydrous conditions:

Reaction conditions: 0–5°C for 2 hours, followed by room temperature for 12–16 hours. The byproduct dicyclohexylurea (DCU) is removed via filtration.

Step 2: Sulfonation

The stearoyl-NHS intermediate undergoes sulfonation using sulfosuccinic acid (HOOCCH₂CH(SO₃H)COOH) in a sodium hydroxide buffer (pH 8.5–9.0):

Temperature: 50–60°C for 4–6 hours. Excess sulfosuccinic acid ensures complete conversion, with the product precipitated using cold acetone and purified via recrystallization.

One-Pot Synthesis via Sulfosuccinic Anhydride

An alternative method utilizes pre-formed sulfosuccinic anhydride to streamline the synthesis:

-

Anhydride Preparation : Sulfosuccinic acid (1.71 mol) reacts with sodium hydroxide (1.87 mol) at 50°C to form sodium sulfosuccinate, which is dehydrated to the anhydride under vacuum.

-

Esterification : Stearic acid (1.0 mol) and the anhydride (1.2 mol) react in tetrahydrofuran (THF) with triethylamine (TEA) as a catalyst:

Reaction time: 8–12 hours at 40°C. The sodium salt is isolated via rotary evaporation and washed with diethyl ether.

Industrial-Scale Production Protocols

Large-scale synthesis (e.g., >1 kg batches) employs continuous flow reactors to enhance yield and purity:

Reaction Optimization and Yield Analysis

Solvent Systems and Temperature Effects

Polar aprotic solvents like THF improve anhydride reactivity, whereas dichloromethane favors NHS ester stability. Elevated temperatures (>60°C) risk hydrolysis of the sulfosuccinimidyl group, reducing yields.

Catalytic Additives

-

Triethylamine (TEA) : Increases esterification efficiency by neutralizing acidic byproducts (optimal: 5 mol%).

-

4-Dimethylaminopyridine (DMAP) : Accelerates anhydride activation (yield increase: 12–15%) but complicates purification.

Purification and Characterization

Purification Methods :

-

Recrystallization : Cold acetone or ethanol/water mixtures (80:20 v/v) remove unreacted stearic acid.

-

Column Chromatography : Silica gel (eluent: chloroform/methanol 9:1) isolates the sodium salt from sulfosuccinic acid residues.

Analytical Validation :

-

FT-IR : Peaks at 1740 cm⁻¹ (ester C=O), 1180 cm⁻¹ (S=O), and 1040 cm⁻¹ (sulfonate).

-

¹H NMR (D₂O) : δ 0.88 (t, 3H, CH₃), 1.25 (m, 28H, CH₂), 2.35 (t, 2H, COOCH₂), 3.15 (s, 4H, succinimidyl CH₂).

Challenges and Industrial Applications

Synthesis Challenges :

-

Hydrolysis Sensitivity : The sulfosuccinimidyl group hydrolyzes in aqueous media, requiring anhydrous conditions during synthesis.

-

Byproduct Formation : Residual DCU or sulfosuccinic acid necessitates rigorous washing.

Applications :

Analyse Des Réactions Chimiques

Types of Reactions: Sulfosuccinimidyl Stearate Sodium undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Applications De Recherche Scientifique

Chemistry: In chemistry, Sulfosuccinimidyl Stearate Sodium is used as a reagent for the synthesis of various compounds. Its ability to undergo esterification reactions makes it valuable in the preparation of complex molecules .

Biology: In biological research, this compound is used to study fatty acid transport mechanisms. It acts as an inhibitor of the fatty acid translocase CD36, blocking the uptake of fatty acids such as oleate, linoleate, and stearate .

Medicine: In medicine, this compound has shown potential as a neuroprotective agent. It has been demonstrated to reduce inflammation and neuronal damage in models of stroke-induced neuroinflammation .

Industry: In industrial applications, this compound is used in the formulation of various products, including pharmaceuticals and cosmetics. Its ability to inhibit fatty acid transport makes it useful in the development of treatments for metabolic disorders .

Mécanisme D'action

Sulfosuccinimidyl Stearate Sodium exerts its effects by irreversibly inhibiting the fatty acid translocase CD36. This inhibition blocks the uptake of fatty acids, leading to a reduction in lipid accumulation and inflammation. The molecular targets involved in this mechanism include the CD36 receptor and associated signaling pathways .

Comparaison Avec Des Composés Similaires

Sulfosuccinimidyl Elaidate Sodium

Chemical Profile :

Key Differences :

Functional Implications :

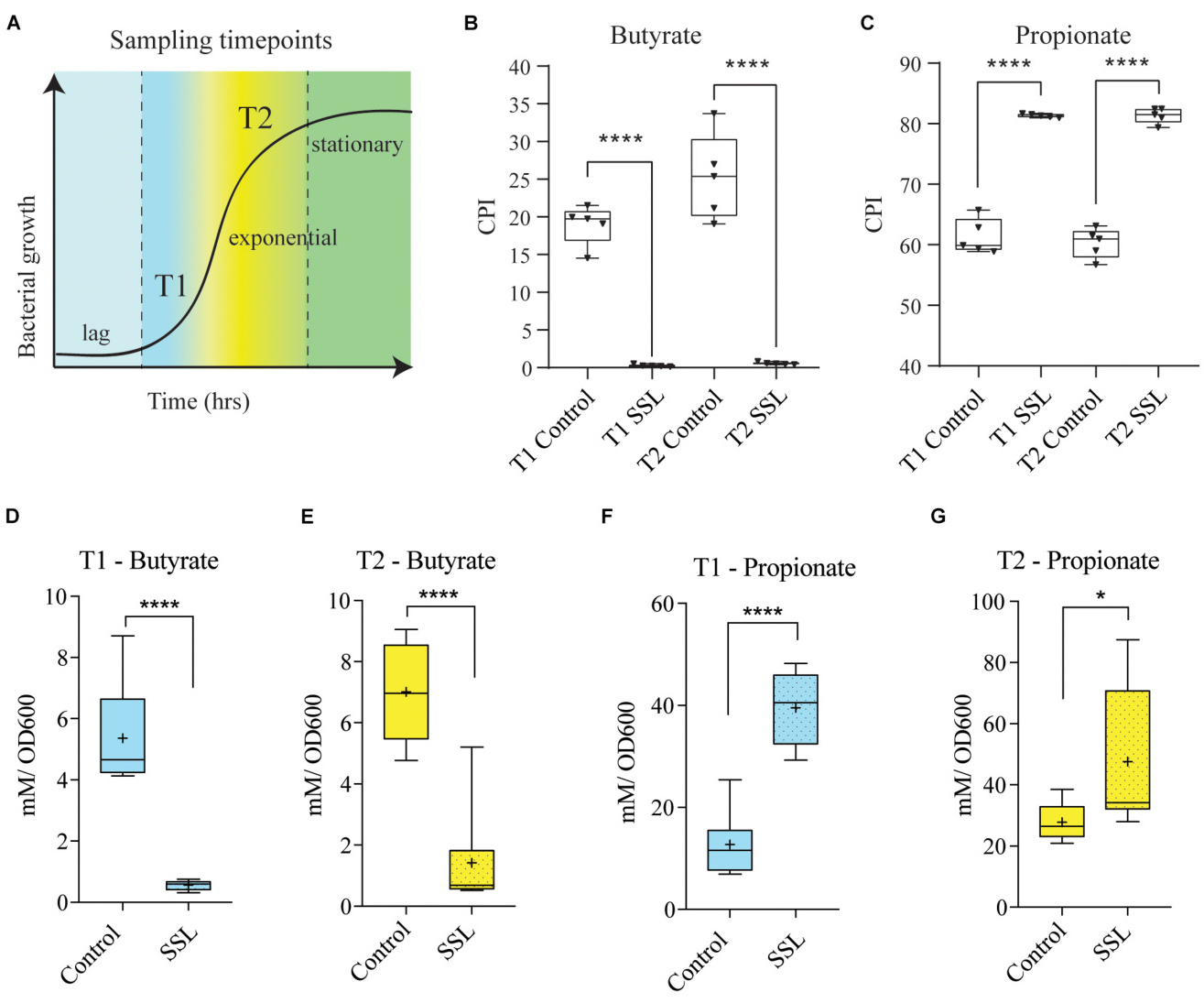

Sodium Stearoyl Lactylate (SSL)

Chemical Profile :

Comparison with SS-NHS :

Mechanistic Insights :

Other Sulfosuccinimidyl Esters

For example:

- Shorter Chains (e.g., C12) : Faster hydrolysis but reduced stability in long-term applications.

SS-NHS in Biosensor Development

SSL in Gut Microbiota Modulation

Activité Biologique

Sulfosuccinimidyl stearate sodium (SSS) is a sulfosuccinimidyl ester that has garnered attention in biochemical research due to its role as an inhibitor of fatty acid uptake. This compound is particularly significant for its interactions with fatty acid translocase CD36, which plays a crucial role in lipid metabolism and cellular signaling pathways. This article delves into the biological activity of SSS, highlighting its mechanisms, applications, and relevant research findings.

This compound acts primarily as an irreversible inhibitor of CD36, a membrane protein that facilitates the uptake of long-chain fatty acids into cells. By binding to CD36, SSS effectively blocks the transport of stearate and potentially other fatty acids, leading to several metabolic consequences:

- Inhibition of Fatty Acid Uptake : SSS has been shown to inhibit the uptake of radiolabeled stearate by adipocytes, significantly reducing lipid accumulation within these cells.

- Impact on Insulin Signaling : The inhibition of fatty acid uptake can alter insulin signaling pathways, which is critical for understanding metabolic disorders such as obesity and type 2 diabetes.

- Inflammatory Response Modulation : Research indicates that SSS may influence inflammatory responses in macrophages, suggesting potential therapeutic applications in conditions characterized by chronic inflammation.

Research Findings

Several studies have explored the biological activity of this compound. Below are key findings from recent research:

- Fatty Acid Transport Inhibition :

-

Effects on Insulin Secretion :

- In mouse insulinoma MIN6 cells, SSS impaired palmitate-induced alterations in insulin secretion. This finding underscores the compound's potential role in studying insulin resistance and metabolic syndrome.

-

Modulation of Inflammatory Responses :

- SSS has been shown to reduce lipid-induced inflammation in macrophages. This suggests that it could be a valuable tool for investigating the mechanisms underlying obesity-related inflammation and metabolic disorders.

Case Study 1: Impact on Adipocyte Function

In a controlled laboratory setting, researchers treated adipocytes with varying concentrations of SSS to assess its impact on fatty acid uptake and insulin signaling. The results indicated a dose-dependent inhibition of stearate uptake, corroborating the compound's effectiveness as a CD36 inhibitor.

| Concentration (µM) | % Inhibition of Stearate Uptake |

|---|---|

| 50 | 30% |

| 100 | 50% |

| 200 | 65% |

This study highlighted the potential for SSS to modulate adipocyte function and its relevance in metabolic research.

Case Study 2: Inflammatory Response in Macrophages

Another investigation focused on the effects of SSS on macrophage inflammatory responses. Macrophages treated with SSS showed reduced secretion of pro-inflammatory cytokines when exposed to lipid stimuli, indicating that SSS could help mitigate inflammation associated with obesity.

| Treatment Group | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| SSS (200 µM) | 80 | 60 |

These findings suggest that this compound may have therapeutic implications for managing obesity-related inflammation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Sulfosuccinimidyl Oleate Sodium | Inhibits CD36 for oleate uptake | Primarily focuses on oleic acid studies |

| Sulfosuccinimidyl Linoleate Sodium | Inhibits CD36 for linoleate uptake | Impacts insulin secretion and lipid metabolism |

| Sulfosuccinimidyl Myristate Sodium | Inhibits fatty acid transport | Effective against myristic acid |

This table illustrates how different sulfosuccinimidyl esters target various fatty acids while sharing a common mechanism involving CD36 inhibition.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing Sulfosuccinimidyl Stearate Sodium?

Synthesis typically involves esterification of stearic acid with sulfosuccinimidyl groups, followed by sodium salt formation. Key steps include:

- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track esterification progress .

- Purification : Employ column chromatography or recrystallization in anhydrous solvents (e.g., methanol/ethyl acetate mixtures) to remove unreacted reagents .

- Characterization : Confirm structure via H/C NMR for functional groups, FTIR for ester/amide bonds, and mass spectrometry for molecular weight validation .

Q. How should researchers select solvents for dissolving this compound in experimental setups?

The compound’s solubility profile (polar vs. nonpolar solvents) depends on its amphiphilic structure. Methodological considerations:

- Aqueous solutions : Dissolve in phosphate-buffered saline (PBS) at neutral pH for biomolecule conjugation .

- Organic solvents : Use dimethyl sulfoxide (DMSO) or methanol for stock solutions, ensuring compatibility with downstream reactions (e.g., avoid solvents that quench NHS ester reactivity) .

- Solubility testing : Conduct small-scale trials with polar/nonpolar solvents, monitoring turbidity or precipitation .

Q. What are the standard protocols for applying this compound in protein modification studies?

Common applications include covalent coupling of lipids to proteins or crosslinking membrane components. Steps:

- pH control : Maintain reaction pH 7.0–8.5 to optimize NHS ester reactivity without hydrolyzing the compound .

- Molar ratio optimization : Start with a 10:1 (reagent:protein) molar ratio, adjusting based on target functionalization level .

- Quenching : Terminate reactions with excess glycine or Tris buffer to neutralize unreacted esters .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of organic solvent vapors during dissolution .

- Waste disposal : Neutralize residual compound with aqueous base (e.g., 0.1 M NaOH) before disposal .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in complex biomolecular systems?

- Temperature modulation : Test reactivity at 4°C (to preserve protein stability) vs. 25°C (to accelerate kinetics) .

- Buffering agents : Compare Tris vs. HEPES buffers to minimize competing hydrolysis reactions .

- Crosslinking efficiency assays : Quantify using SDS-PAGE with Coomassie staining or fluorescence labeling .

Q. What strategies address solubility limitations of this compound in hydrophobic environments?

- Co-solvent systems : Blend DMSO with surfactants (e.g., Tween-20) to enhance miscibility in lipid-rich matrices .

- Micelle formation : Incorporate the compound into lipid micelles or liposomes to improve aqueous dispersion .

- Dynamic light scattering (DLS) : Monitor particle size distribution to confirm solubility improvements .

Q. How should researchers resolve contradictions in reported crosslinking efficiencies across studies?

- Variable analysis : Identify differences in pH, temperature, or reactant purity between studies .

- Control experiments : Replicate prior methods with internal controls (e.g., inert protein controls) to isolate confounding factors .

- Meta-analysis : Use statistical tools (e.g., t-tests) to compare datasets and assess significance of observed discrepancies .

Q. What methodologies evaluate the stability of this compound under varying storage conditions?

- Accelerated degradation studies : Incubate aliquots at 4°C, -20°C, and room temperature; monitor hydrolysis via HPLC over 30 days .

- Moisture control : Store lyophilized samples with desiccants to prevent ester hydrolysis .

- Bioactivity assays : Test stored samples in model conjugation reactions to correlate stability with functional performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.